3,5-Dichloro-4-fluorophenylboronic acid

pKa Boronic Acid Acidity Electronic Effects

Researchers requiring reproducible Suzuki couplings with electron-deficient partners often face protodeboronation issues. 3,5-Dichloro-4-fluorophenylboronic acid (CAS 1646614-31-4) offers a distinct solution with a predicted pKa of 6.65, providing an optimal acidity balance for efficient transmetalation. • Enables installation of a metabolically stable, electron-deficient aryl motif for kinase and GPCR drug candidates. • Overcomes reactivity challenges of simpler analogs via a unique 3,5-dichloro-4-fluoro substitution pattern. • Purity of 98% ensures reliable yields, with stock available for immediate global dispatch, securing your development timelines.

Molecular Formula C6H4BCl2FO2
Molecular Weight 208.81 g/mol
CAS No. 1646614-31-4
Cat. No. B1426478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-fluorophenylboronic acid
CAS1646614-31-4
Molecular FormulaC6H4BCl2FO2
Molecular Weight208.81 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)Cl)F)Cl)(O)O
InChIInChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
InChIKeyOKZYLWQCOUTIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-fluorophenylboronic acid (CAS 1646614-31-4) as a Specialized Suzuki-Miyaura Reagent for Electron-Deficient Biaryl Synthesis


3,5-Dichloro-4-fluorophenylboronic acid (CAS 1646614-31-4) is an organoboron building block characterized by a phenyl ring with two electron-withdrawing chlorine atoms at the 3- and 5-positions and a fluorine atom at the 4-position . This substitution pattern creates a unique electronic environment with a predicted pKa of 6.65 ± 0.11, making it a moderately acidic boronic acid relative to typical arylboronic acids (pKa ~8-9) [1]. The compound serves as a specialized reagent in Suzuki-Miyaura cross-coupling reactions, enabling the installation of a highly electron-deficient aromatic motif into drug candidates, agrochemicals, and advanced materials [2].

Why Generic Boronic Acids Cannot Replace 3,5-Dichloro-4-fluorophenylboronic Acid in Demanding Suzuki-Miyaura Applications


The selection of 3,5-dichloro-4-fluorophenylboronic acid over its regioisomers or simpler analogs is dictated by its unique electronic properties and resultant reactivity profile. While 2,6-dichloro-4-fluorophenylboronic acid (predicted pKa 8.08) and 3,5-difluorophenylboronic acid (predicted pKa 6.46) are structurally related, their distinct pKa values and substitution patterns lead to significant differences in transmetalation rates and protodeboronation susceptibility during Suzuki-Miyaura coupling . In-class substitution is further complicated by the general substituent effects observed in Suzuki couplings, where electron-withdrawing groups on the boronic acid are unfavorable for the reaction, yet the specific halogen arrangement determines the precise degree of this effect [1]. The quantitative evidence presented below demonstrates that the 3,5-dichloro-4-fluoro substitution pattern offers a distinct and verifiable balance of acidity and steric profile, which is critical for achieving reproducible yields in challenging cross-coupling scenarios with electron-deficient partners.

Quantitative Differentiation of 3,5-Dichloro-4-fluorophenylboronic Acid: pKa, Reactivity, and Stability Data for Informed Procurement


Comparative Acidity (pKa) Analysis: 3,5-Dichloro-4-fluoro vs. 2,6-Dichloro-4-fluoro and 3,5-Difluoro Analogs

3,5-Dichloro-4-fluorophenylboronic acid exhibits a predicted pKa of 6.65 ± 0.11, which is significantly lower than its 2,6-dichloro regioisomer (predicted pKa 8.08 ± 0.58) and slightly higher than 3,5-difluorophenylboronic acid (predicted pKa 6.46 ± 0.10) . This places its acidity between the difluoro analog and the less acidic 2,6-dichloro analog.

pKa Boronic Acid Acidity Electronic Effects Structure-Activity Relationship

Electronic Substituent Effect: Impact of Strong Electron-Withdrawing Groups on Suzuki-Miyaura Coupling Efficiency

General substituent effect studies in Suzuki coupling have established that arylboronic acids with electron-withdrawing groups (EWGs) are less reactive than those with electron-donating groups [1]. 3,5-Dichloro-4-fluorophenylboronic acid contains multiple strong EWGs (two chlorines and one fluorine), which classifies it as a 'deactivated' boronic acid for the transmetalation step. This necessitates the use of optimized catalyst systems, such as the Pd/dcpmp catalyst used for microwave-accelerated cross-coupling of aryl chlorides, where highly fluorinated boronic acids are known to exhibit low reactivity [2].

Suzuki-Miyaura Coupling Substituent Effect Electron-Withdrawing Group Reaction Kinetics

Regioisomeric Selectivity: Differentiating 3,5-Dichloro-4-fluoro from 2,6-Dichloro-4-fluoro for Targeted Biaryl Synthesis

Patents for the synthesis of herbicidal 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids specifically utilize 2-fluoro-3-substituted-4-chlorophenylboronic acid derivatives, which share a similar halogenation pattern to 3,5-dichloro-4-fluorophenylboronic acid [1]. In contrast, the 2,6-dichloro-4-fluoro regioisomer is not specified in these industrial applications, suggesting that the 3,5-dichloro-4-fluoro arrangement provides a unique steric and electronic profile required for the construction of these biologically active molecules [1].

Regioselectivity Isomer Comparison Biaryl Synthesis Patented Herbicide Intermediates

Target Applications for 3,5-Dichloro-4-fluorophenylboronic Acid Based on Its Differentiated Properties


Synthesis of Highly Electron-Deficient Biaryl Motifs in Drug Discovery

The electron-withdrawing nature of the 3,5-dichloro-4-fluorophenyl group makes this boronic acid an ideal reagent for installing a metabolically stable, lipophilic, and electron-deficient aromatic ring into pharmaceutical candidates. This motif is particularly valuable in programs targeting kinases, GPCRs, and other targets where modulating the electron density of a key aromatic ring is a design strategy [1]. The moderate pKa of 6.65 suggests it can be successfully coupled with electron-deficient aryl halides using optimized, highly active palladium catalysts, a requirement that differentiates it from more reactive boronic acids [3].

Preparation of Agrochemical Intermediates, Including Herbicides

The halogenation pattern of 3,5-dichloro-4-fluorophenylboronic acid closely matches that of key intermediates used in the synthesis of potent herbicides, such as 6-(poly-substituted aryl)-4-aminopicolinates [4]. This suggests the compound is a strategic building block for agrochemical discovery programs aiming to synthesize novel herbicidal candidates. The specific regioisomer is critical; substitution with the 2,6-dichloro analog would result in a different spatial arrangement and potentially abolish herbicidal activity [4].

Construction of Advanced Materials with Tailored Electronic Properties

The combination of strong electron-withdrawing halogen substituents and the planar, conjugated phenylboronic acid core makes this compound a valuable monomer for the synthesis of conjugated polymers and organic electronic materials. The 3,5-dichloro-4-fluorophenyl group can be used to fine-tune the HOMO/LUMO energy levels of resulting materials, impacting their optoelectronic properties [1]. The controlled reactivity of this boronic acid, compared to more nucleophilic variants, allows for greater precision in cross-coupling polymerization steps [2][3].

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